N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chlorobenzyl group, a morpholinosulfonyl group, and an oxopyridinyl group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c19-15-5-2-1-4-14(15)12-20-17(23)13-21-7-3-6-16(18(21)24)28(25,26)22-8-10-27-11-9-22/h1-7H,8-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWZYZGITUWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the 2-chlorobenzyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 2-chlorobenzyl azide.
Preparation of the morpholinosulfonyl intermediate: Morpholine is reacted with chlorosulfonic acid to produce morpholinosulfonyl chloride.
Coupling reaction: The 2-chlorobenzyl azide is then coupled with the morpholinosulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide: shares structural similarities with other compounds containing chlorobenzyl, morpholinosulfonyl, and oxopyridinyl groups.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various scientific fields. Its specific functional groups allow for targeted interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H18ClN3O4S
- Molecular Weight : 373.84 g/mol
The presence of the morpholinosulfonyl and oxopyridine moieties suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of chloroacetamides have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 8 µg/mL |
| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 16 µg/mL |
| N-(2-chlorobenzyl)-2-acetamido-3-pyridine | Candida albicans | 32 µg/mL |
The data indicate that substitutions on the phenyl ring significantly influence the antimicrobial effectiveness, suggesting that this compound may exhibit similar or enhanced activity due to its unique structural features .
The proposed mechanism for the antimicrobial action of related compounds involves inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are critical for bacterial replication and survival, and their inhibition can lead to bactericidal effects.
Anticancer Potential
In addition to antimicrobial properties, compounds with similar structures have shown promise in anticancer research. The morpholino group is known for enhancing cellular uptake and modulating signaling pathways associated with cancer cell proliferation.
Case Study: Antitumor Activity
A study investigating the cytotoxic effects of morpholino-containing derivatives demonstrated that certain compounds could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents. The study utilized various assays to assess cell viability and apoptosis rates, providing a robust framework for evaluating anticancer efficacy.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the toxicity profiles of these compounds. Preliminary studies suggest that derivatives exhibit varying degrees of cytotoxicity, necessitating further investigation into their safety for potential therapeutic use.
Q & A
Q. What are the common synthetic routes for N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Core formation : Construction of the pyridinone or thienopyrimidine core via cyclization reactions. For example, oxidation of thiouracil derivatives using hydrogen peroxide generates dioxo intermediates .
- Substitution : Introduction of the morpholinosulfonyl group via nucleophilic substitution under basic conditions (e.g., using morpholine and sulfonyl chlorides).
- Acetamide coupling : Reaction of the intermediate with 2-chlorobenzylamine using carbodiimide-based condensing agents (e.g., EDCI or DCC) in aprotic solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (e.g., 2-chlorobenzyl at δ 7.2–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (ESI/APCI) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values.
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What are the initial steps to evaluate the biological activity of this compound?
- Methodological Answer :
- In vitro screening :
- Enzyme inhibition assays : Test against kinases (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with modified groups (e.g., replacing morpholinosulfonyl with piperazinylsulfonyl or altering the 2-chlorobenzyl moiety) .
- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition).
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
- Data analysis : Apply multivariate regression to identify critical substituents influencing activity .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Methodological Answer :
- Standardized assays : Re-evaluate conflicting data using uniform protocols (e.g., ATP concentration in kinase assays) to control variables .
- Meta-analysis : Compare structural differences (e.g., electron-withdrawing vs. donating groups) across studies to explain divergent results .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., p38 MAPK) using software like Schrödinger Suite. Focus on key interactions (e.g., hydrogen bonds with catalytic lysine) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QSAR modeling : Develop predictive models using descriptors like LogP, polar surface area, and HOMO-LUMO gaps .
Tables for Key Data
Q. Table 1: Comparative Biological Activities of Structural Analogs
| Compound Modification | Target Enzyme IC₅₀ (nM) | Antimicrobial MIC (µg/mL) | Reference |
|---|---|---|---|
| Morpholinosulfonyl variant | 12 ± 2 (p38 MAPK) | 16 (S. aureus) | |
| Piperazinylsulfonyl analog | 45 ± 5 | 32 | |
| 4-Fluorobenzyl substitution | 28 ± 3 | 8 (E. coli) |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS ([M+H]⁺) |
|---|---|---|---|
| 2-Chlorobenzyl | 7.25–7.45 (m) | 128.5, 132.1 | - |
| Acetamide carbonyl | - | 170.2 | - |
| Morpholinosulfonyl | 3.60–3.75 (m) | 46.8, 66.4 | 478.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
